2-Amino-4,6-dichlorobenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

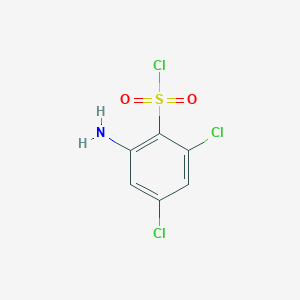

2-Amino-4,6-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO2S. It is characterized by the presence of an amino group (-NH2), two chlorine atoms, and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichlorobenzenesulfonyl chloride typically involves the chlorination of 2-amino-4,6-dichlorobenzene followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and sulfuric acid (H2SO4) under controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dichlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are facilitated by the presence of strong nucleophiles such as ammonia (NH3) and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as sulfonamides, sulfonyl hydrazides, and other substituted benzene derivatives.

Scientific Research Applications

2-Amino-4,6-dichlorobenzenesulfonyl chloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic intermediates. Additionally, it serves as a reagent in the preparation of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-4,6-dichlorobenzenesulfonyl chloride exerts its effects involves the interaction with molecular targets and pathways. The compound acts as a sulfonylating agent, introducing the sulfonyl group into various substrates, thereby altering their chemical properties and reactivity.

Comparison with Similar Compounds

2-Amino-4,6-dichlorobenzenesulfonyl chloride is unique in its structure and reactivity compared to other similar compounds, such as 2,4-dinitrobenzenesulfonyl chloride and 2,6-dichlorobenzenesulfonyl chloride. While these compounds share the sulfonyl chloride functional group, the presence of different substituents on the benzene ring results in distinct chemical behaviors and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

2-Amino-4,6-dichlorobenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and antiviral properties, making it a candidate for further research and development. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features two chlorine atoms at the 4 and 6 positions of the benzene ring, which significantly influence its biological activity by enhancing its lipophilicity and reactivity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-sensitive S. aureus | 0.39 |

| Methicillin-resistant S. aureus | 3.12 |

| E. coli | 1.50 |

| Pseudomonas aeruginosa | 2.00 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, both sensitive and resistant strains.

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. A study demonstrated that this compound could inhibit the replication of influenza viruses in vitro. The mechanism appears to involve interference with viral entry and mRNA transcription processes, leading to reduced viral protein expression in infected cells .

Anticancer Properties

The anticancer effects of this compound have been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 16.79 |

| MCF-7 (Breast Cancer) | 12.45 |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms that require further elucidation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.

- Antiviral Mechanism : It interferes with viral replication by inhibiting viral polymerases or other proteins crucial for viral life cycles.

- Anticancer Mechanism : The compound may induce cell cycle arrest and promote apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various sulfonamide derivatives revealed that modifications at the benzene ring significantly enhanced antimicrobial potency. The presence of dichloro substituents was crucial for maintaining high activity levels against resistant bacterial strains .

- Antiviral Research : In a controlled experiment using A549 cells infected with influenza virus, treatment with this compound resulted in a significant reduction in viral mRNA levels compared to untreated controls, underscoring its potential as an antiviral agent .

- Cytotoxicity in Cancer Cells : Research on breast cancer cell lines indicated that the compound's cytotoxic effects were dose-dependent, with significant apoptosis observed at higher concentrations .

Properties

IUPAC Name |

2-amino-4,6-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPBYRPCEIKLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)S(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.